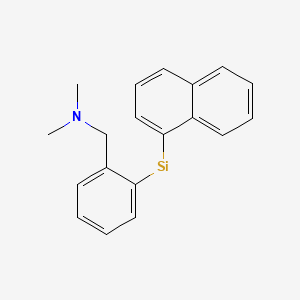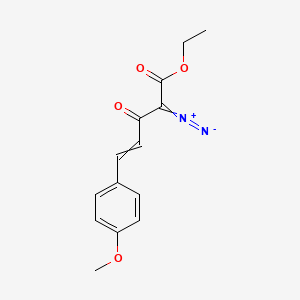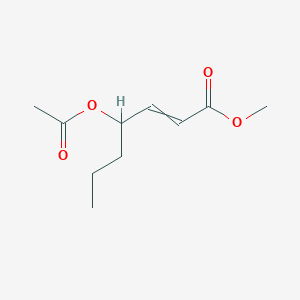
Methyl 4-(acetyloxy)hept-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(acetyloxy)hept-2-enoate is an organic compound with a complex structure that includes an ester functional group, an acetoxy group, and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)hept-2-enoate typically involves the esterification of 4-hydroxyhept-2-enoic acid with methanol in the presence of an acid catalyst. The acetoxy group is introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
化学反応の分析
Types of Reactions
Methyl 4-(acetyloxy)hept-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated.
Substitution: The acetoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction, and hydrogen gas with a palladium catalyst for hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols and alkanes.
Substitution: Amino or thio derivatives.
科学的研究の応用
Methyl 4-(acetyloxy)hept-2-enoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(acetyloxy)hept-2-enoate involves its reactivity towards nucleophiles and electrophiles. The ester and acetoxy groups can undergo hydrolysis, while the double bond can participate in addition reactions. These interactions are mediated by various enzymes and catalysts, targeting specific molecular pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-heptenoate
- Methyl 4-hydroxyhept-2-enoate
- Methyl 4-(methoxy)hept-2-enoate
Uniqueness
Methyl 4-(acetyloxy)hept-2-enoate is unique due to the presence of both an ester and an acetoxy group, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and various applications.
特性
CAS番号 |
88399-91-1 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
methyl 4-acetyloxyhept-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-5-9(14-8(2)11)6-7-10(12)13-3/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
GNSYJDLCVOHEPH-UHFFFAOYSA-N |
正規SMILES |
CCCC(C=CC(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,4R)-2-benzoyl-4-phenylpiperidin-1-yl]-2,2-diethylbutan-1-one](/img/structure/B14377934.png)
![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
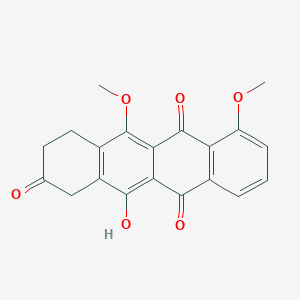
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)
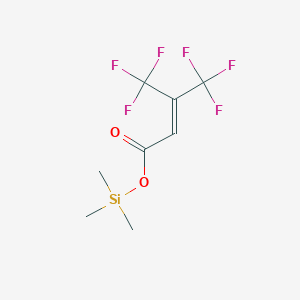
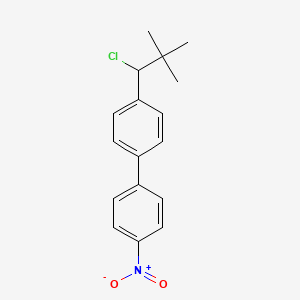
![1,1-Dichloro-7,7-dimethyl-5-phenyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14377960.png)
![1-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}piperidine](/img/structure/B14377974.png)
![benzoic acid;[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14377980.png)
![2-(1,3-Benzothiazol-2-YL)-6-phenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B14377984.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
